molecular formula C15H10FN3S2 B11615188 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11615188
M. Wt: 315.4 g/mol
InChI Key: QFALSTLBBIMCIJ-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex organic compound that belongs to the class of triazolobenzothiazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a sulfanyl group, which is further connected to a triazolo-benzothiazole core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves multiple steps, starting with the preparation of the triazolo-benzothiazole core One common method involves the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or triazolo-benzothiazole moieties. Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H10FN3S2

Molecular Weight

315.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C15H10FN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2

InChI Key

QFALSTLBBIMCIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)F)S2

Origin of Product

United States

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